molecular formula C25H21ClN4O2 B4305202 (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE

(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE

Cat. No.: B4305202
M. Wt: 444.9 g/mol
InChI Key: HEZODFJBBDTQPC-JWGURIENSA-N
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Description

“(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE” is a complex organic compound that features a benzimidazole moiety, a chlorophenyl group, and a benzamide structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE” typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives.

    Introduction of the ethylamine group: This step might involve nucleophilic substitution reactions.

    Coupling with the chlorophenylvinyl group: This can be done using palladium-catalyzed coupling reactions.

    Formation of the benzamide: This step typically involves the reaction of an amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions might target the nitro groups if present.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution could introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or DNA.

Medicine

Medicinal chemistry applications might include the investigation of its potential as a therapeutic agent, particularly if it exhibits activity against certain diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Binding to molecular targets: Such as enzymes or receptors.

    Modulating biological pathways: By inhibiting or activating specific proteins or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(4-fluorophenyl)vinyl]benzamide
  • N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide

Uniqueness

The uniqueness of “(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE” might lie in its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O2/c26-19-12-10-17(11-13-19)16-22(30-24(31)18-6-2-1-3-7-18)25(32)27-15-14-23-28-20-8-4-5-9-21(20)29-23/h1-13,16H,14-15H2,(H,27,32)(H,28,29)(H,30,31)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZODFJBBDTQPC-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NCCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Reactant of Route 2
Reactant of Route 2
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Reactant of Route 3
Reactant of Route 3
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Reactant of Route 4
Reactant of Route 4
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Reactant of Route 5
Reactant of Route 5
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Reactant of Route 6
Reactant of Route 6
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE

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